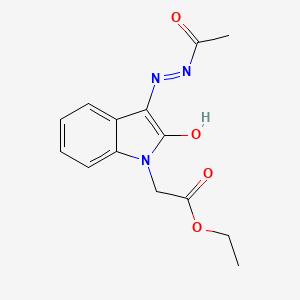

Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate

CAS No.: 624726-26-7

Cat. No.: VC16159237

Molecular Formula: C14H15N3O4

Molecular Weight: 289.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 624726-26-7 |

|---|---|

| Molecular Formula | C14H15N3O4 |

| Molecular Weight | 289.29 g/mol |

| IUPAC Name | ethyl 2-[3-(acetyldiazenyl)-2-hydroxyindol-1-yl]acetate |

| Standard InChI | InChI=1S/C14H15N3O4/c1-3-21-12(19)8-17-11-7-5-4-6-10(11)13(14(17)20)16-15-9(2)18/h4-7,20H,3,8H2,1-2H3 |

| Standard InChI Key | NTFKZZAQCYGNDP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C |

Introduction

Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate is a complex organic compound belonging to the indole derivative family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C14H15N3O4 and a molecular weight of approximately 289.29 g/mol, with the CAS number 624726-26-7 .

Synthesis and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate typically involves several synthetic steps, requiring careful control of reaction conditions such as temperature, solvent choice, and catalyst use to optimize yield and purity. Common solvents used include ethanol or dimethylformamide, along with catalysts like p-toluenesulfonic acid or triethylamine.

Synthesis Overview

-

Solvents: Ethanol, Dimethylformamide

-

Catalysts: p-Toluenesulfonic acid, Triethylamine

-

Reaction Conditions: Careful temperature control, precise solvent and catalyst selection

Biological Applications and Research Findings

While specific biological applications of Ethyl 2-(3-(2-acetylhydrazono)-2-oxoindolin-1-yl)acetate are not detailed in available literature, indole derivatives generally exhibit a range of biological activities, including antimicrobial and anticancer properties. These compounds often interact with enzymes, receptors, or proteins, modulating their activity and leading to alterations in cellular functions.

Potential Biological Activities

-

Antimicrobial Activity: Potential for inhibiting microbial growth

-

Anticancer Activity: Possible interaction with cancer-related biological pathways

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume